molecular formula C15H7ClF3N5O B4481918 7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4481918
M. Wt: 365.70 g/mol
InChI Key: LVYVCJRNJSLWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound belonging to the pyrido-triazolo-pyrimidine class, characterized by a fused tricyclic core with a 2-chlorophenyl substituent at position 7 and a trifluoromethyl (-CF₃) group at position 2 .

Properties

IUPAC Name

11-(2-chlorophenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF3N5O/c16-9-3-1-2-4-11(9)23-6-5-10-8(12(23)25)7-20-14-21-13(15(17,18)19)22-24(10)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYVCJRNJSLWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound with potential biological activities. This article explores its biological activity based on existing research, including synthesis methods, structure-activity relationships (SAR), and its effects on various biological systems.

  • Molecular Formula : C15H7ClF3N5O
  • Molecular Weight : 365.70 g/mol
  • CAS Number : EVT-4617130

The compound features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core structure, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds with similar structures have been evaluated against various cancer cell lines.

Table 1 summarizes the anticancer activity of related compounds:

CompoundCell LineGrowth Inhibition (%)
3aLOX IMVI27
3fSNB-7579.01
3hUO-3180.24

These results indicate that while some derivatives exhibit moderate activity against specific cancer types, the overall efficacy varies significantly among different compounds and cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, studies on pyrido[1,2-e]purine derivatives have shown promising results in inhibiting key enzymes involved in cancer progression and inflammation . The structure of this compound suggests it may similarly interact with specific targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its potency and selectivity. For instance:

  • Substituents : The presence of electron-withdrawing groups like trifluoromethyl and chlorine can enhance lipophilicity and improve binding affinity to target sites.
  • Ring Modifications : Variations in the triazole and pyrimidine rings can affect the pharmacokinetic properties and bioavailability of the compound .

Case Study 1: Anticancer Screening

A comprehensive screening conducted by the National Cancer Institute evaluated various triazolopyrimidine derivatives against a panel of 60 cancer cell lines. The study found that certain modifications led to enhanced cytotoxicity against melanoma and central nervous system cancers. This underscores the importance of structural variations in developing effective anticancer agents .

Case Study 2: Anti-inflammatory Effects

Research into related pyrimidine compounds has demonstrated anti-inflammatory properties through inhibition of COX-2 and iNOS enzymes in cellular models. This suggests that derivatives of this compound may also exhibit similar activities .

Scientific Research Applications

Pharmacological Properties

  • Inhibition of Phosphodiesterases (PDEs) :
    • Compounds similar to 7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have been studied as selective inhibitors of phosphodiesterases (PDEs), particularly PDE2 and PDE10. These enzymes play crucial roles in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which are important for various signaling pathways in the brain and other tissues. In vitro studies have shown that derivatives with similar structures exhibit high selectivity and potency against these targets .
  • Antitumor Activity :
    • Research indicates that pyrido-triazolo-pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship studies suggest that modifications at specific positions can enhance their antitumor efficacy while minimizing cytotoxicity to normal cells. For instance, certain analogs demonstrated over 80% inhibition of cancer cell proliferation at specific concentrations without significant cytotoxicity to peripheral blood mononuclear cells (PBMCs) .
  • Neuroprotective Effects :
    • Some studies have suggested that compounds within this class may possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate PDE activity could contribute to their therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties:

  • Substituent Variations : The presence of electron-withdrawing groups (like trifluoromethyl) has been shown to significantly affect the compound's binding affinity and selectivity towards target enzymes. For example, introducing a trifluoromethyl group at the 2-position enhances lipophilicity and may improve bioavailability.
  • Positioning of Aromatic Rings : Variations in the positioning of the chlorophenyl moiety can lead to differences in inhibitory potency against PDEs. Studies have indicated that specific orientations allow better interaction with the enzyme's active site .

Case Studies

Several studies exemplify the application of this compound in research:

  • PDE Inhibition Study : A study reported on a series of pyrido-triazolo derivatives where compound analogs were tested against PDE enzymes. One compound demonstrated an IC50 value of 3 nM for PDE2 inhibition while showing minimal activity against PDE10 (IC50 = 2450 nM), highlighting its selectivity .
  • Anticancer Activity Assessment : Another investigation into a related compound revealed significant inhibition rates against various cancer cell lines with minimal cytotoxicity towards normal cells. These findings suggest potential applications in targeted cancer therapies where selectivity is crucial .

Comparison with Similar Compounds

Key Features :

  • Core Structure : Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine framework.
  • Substituents :
    • 2-Chlorophenyl group at position 5.
    • Trifluoromethyl group at position 2.
  • Molecular Weight : Estimated at ~430–460 g/mol based on analogs (e.g., : 458.9 g/mol for a related compound) .

Synthesis :
Similar compounds are synthesized via multi-step routes involving cyclization and substitution reactions. For example:

Condensation of pyrimidine precursors with triazole derivatives under acidic conditions .

Use of Grignard reagents or nucleophilic substitutions to introduce substituents .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source
7-(2-Chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (Target) C₁₈H₁₁ClF₃N₅O ~430–460 (estimated) 2-CF₃, 7-(2-Cl-phenyl) Not explicitly reported
7-(3-Chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one C₁₆H₉ClF₃N₅O 379.72 2-CF₃, 7-(3-Cl-4-Me-phenyl) Research applications
2-(2-Chlorophenyl)-7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one C₂₄H₁₆ClFN₆O 458.9 2-Cl-phenyl, indole-ethyl side chain Kinase inhibition (hypothesized)
3,5-Diphenyl-2-(trifluoromethyl)-6H-pyrazolo[1,5-a]pyrimidin-7-one C₁₉H₁₂F₃N₃O 379.3 2-CF₃, 3,5-diphenyl Anticancer (preliminary)
7-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one C₂₃H₁₅ClN₄O₃ 430.8 Benzodioxolyl, 3-Cl-phenyl, 2-Me Not reported

Key Observations :

  • Trifluoromethyl Group : Present in the target compound and , this group enhances stability and bioavailability by resisting metabolic degradation .
  • Side Chains : Compounds with extended side chains (e.g., indole-ethyl in ) show hypothesized kinase inhibition, whereas simpler substituents (e.g., methyl or methoxy) prioritize solubility .

Anticancer Potential

  • 3,5-Diphenyl-2-(trifluoromethyl)-6H-pyrazolo[1,5-a]pyrimidin-7-one (): Demonstrated anticancer activity in preliminary studies, likely due to interactions with DNA repair enzymes .
  • Pyrido-Triazolo-Pyrimidines (e.g., ): Analogous compounds exhibit anticancer activity via kinase inhibition, suggesting a shared mechanism for the target compound .

Kinase Inhibition

  • 2-(2-Chlorophenyl)-7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido... (): Hypothesized to inhibit kinases due to the indole side chain mimicking ATP-binding motifs .

Antimicrobial and Antiviral Activity

  • N-(3,4-Dimethoxyphenyl)-2-{[4-Ethyl-5-(pyridin-3-yl)-4H-triazol-3-yl]sulfanyl}acetamide (): Shows antiviral activity, highlighting the role of triazole and pyridine moieties in targeting viral proteases .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido-triazolo-pyrimidinone? The synthesis typically involves multi-step reactions, starting with condensation of substituted pyridine or pyrimidine precursors with triazole derivatives. A key step is cyclization under acidic or catalytic conditions to form the fused heterocyclic core. For example, chlorophenyl groups are introduced via nucleophilic substitution or Suzuki coupling, while trifluoromethyl groups may be incorporated using CF₃-containing reagents like Togni’s reagent . Solvents such as DMF or dichloromethane and catalysts like K₂CO₃ are often employed to optimize yields .

Advanced: How can reaction conditions be optimized to mitigate intermediate instability during synthesis? Intermediate instability (e.g., oxidation of triazole moieties) can be addressed by:

  • Temperature control : Low-temperature (-10°C to 0°C) stabilization of reactive intermediates.
  • Inert atmosphere : Use of argon/nitrogen to prevent oxidative degradation.
  • Protecting groups : Temporarily shielding reactive sites (e.g., tert-butoxycarbonyl for amines).
    Post-reaction purification via column chromatography or recrystallization in ethanol/water mixtures improves final compound integrity .

Structural Characterization

Basic: Which spectroscopic methods are most effective for confirming the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent integration and coupling patterns (e.g., distinguishing aromatic protons in the chlorophenyl group at δ 7.2–7.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₇H₁₀ClF₃N₆O).
  • IR spectroscopy : Detects functional groups like C=O (1680–1700 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or tautomeric forms? Single-crystal X-ray diffraction provides precise bond angles and torsion angles, critical for confirming the triazolo-pyrimidine tautomer (e.g., distinguishing 1,5-a vs. 1,5-c ring fusion). For air-sensitive crystals, data collection under cryogenic conditions (100 K) minimizes decomposition .

Biological Activity Profiling

Basic: What biological targets are hypothesized for this compound? Similar triazolo-pyrimidines exhibit activity against kinases (e.g., JAK2), phosphodiesterases, or microbial enzymes due to their nitrogen-rich cores, which mimic purine bases. The trifluoromethyl group enhances target binding via hydrophobic interactions .

Advanced: How can researchers design enzyme inhibition assays to validate target engagement?

  • Kinase assays : Use ADP-Glo™ kits to measure ATP consumption in dose-response studies (IC₅₀ determination).
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for receptor-ligand interactions.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability post-treatment .

Physicochemical Properties

Basic: How can aqueous solubility be determined experimentally? Use the shake-flask method: Dissolve the compound in a water-saturated organic solvent (e.g., DMSO), mix with buffer (pH 7.4), and quantify via HPLC-UV. The chlorophenyl and trifluoromethyl groups typically limit solubility (<10 µM), requiring co-solvents like cyclodextrins for in vitro assays .

Advanced: What derivatization strategies improve bioavailability?

  • Prodrug design : Introduce phosphate esters at the pyrimidinone oxygen for enhanced solubility.
  • Lipid nanoparticle encapsulation : Improves cellular uptake in pharmacokinetic studies.
  • Salt formation : Hydrochloride salts increase water solubility without altering biological activity .

Analytical Challenges

Basic: How can researchers ensure purity (>95%) for biological testing?

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients; monitor at 254 nm.
  • Elemental analysis : Validate C/H/N ratios within ±0.4% of theoretical values .

Advanced: What strategies address matrix interference in biofluid quantification?

  • Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges.
  • Tandem mass spectrometry (LC-MS/MS) : Employ multiple reaction monitoring (MRM) for specificity in plasma/metabolite analysis .

Computational Modeling

Basic: How do molecular docking studies predict binding modes? Software like AutoDock Vina simulates ligand-receptor interactions. The trifluoromethyl group’s electronegativity and the chlorophenyl ring’s hydrophobic surface are critical for docking scores. Validate predictions with mutagenesis (e.g., Ala-scanning of predicted binding pockets) .

Advanced: Can QSAR models guide structural optimization? Quantitative structure-activity relationship (QSAR) models using descriptors like LogP, polar surface area, and H-bond donors identify substituents that enhance potency. For example, replacing 2-chlorophenyl with 2,4-dichlorophenyl may improve kinase inhibition by 1.5-fold .

Addressing Data Contradictions

Basic: Why do reported IC₅₀ values vary across studies? Variability arises from differences in assay conditions (e.g., ATP concentrations in kinase assays) or cell lines (e.g., HeLa vs. HEK293). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) .

Advanced: How can researchers resolve discrepancies in proposed mechanisms of action?

  • Knockout models : CRISPR/Cas9 deletion of putative targets to confirm phenotype rescue.
  • Chemical proteomics : Use affinity-based probes to pull down interacting proteins from lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.